4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride

Description

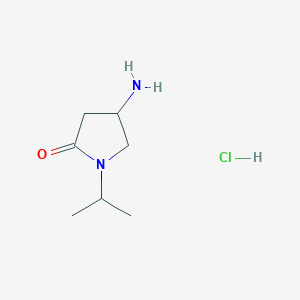

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 4-amino-1-isopropylpyrrolidin-2-one hydrochloride. Alternative systematic naming conventions include 2-Pyrrolidinone, 4-amino-1-(1-methylethyl)-, hydrochloride (1:1), which provides additional clarity regarding the substitution pattern and salt formation. The compound can also be accurately described using the nomenclature this compound, which explicitly identifies the propan-2-yl group as the isopropyl substituent.

The structural representation of this compound reveals a five-membered pyrrolidinone ring system with specific substitution patterns that define its chemical identity. The base structure consists of a pyrrolidin-2-one core, which is a cyclic amide featuring a nitrogen atom incorporated into the ring system. The amino group is positioned at the 4-carbon of the pyrrolidinone ring, while the isopropyl group (propan-2-yl) is attached to the nitrogen atom at position 1. The hydrochloride salt formation occurs through protonation of the amino group by hydrochloric acid, resulting in the final compound structure.

The Simplified Molecular Input Line Entry System representation for the base compound is documented as CC(C)N1CC(CC1=O)N, which accurately depicts the connectivity and atomic arrangement within the molecule. The International Chemical Identifier for the base compound is InChI=1S/C7H14N2O/c1-5(2)9-4-6(8)3-7(9)10/h5-6H,3-4,8H2,1-2H3, providing a standardized method for representing the chemical structure. The International Chemical Identifier Key is recorded as GJVWZPJQVNYMHB-UHFFFAOYSA-N, offering a unique identifier for database searches and chemical informatics applications.

Chemical Abstracts Service Registry Number and Alternative Synonyms

The Chemical Abstracts Service registry number for this compound is definitively established as 1240527-57-4. This unique identifier serves as the primary reference for this compound in chemical databases and regulatory documentation. The Chemical Abstracts Service number provides unambiguous identification of this specific chemical entity, distinguishing it from closely related structural analogs and ensuring accurate communication within the scientific community.

The compound is associated with several alternative synonyms that reflect different naming conventions and systematic approaches. The MDL number MFCD09864325 provides additional database identification. The European Community number 936940-33-9 offers regulatory identification within European chemical databases. ChemSpider identification number 21927750 facilitates access to additional chemical information and structural data.

Alternative systematic names include 4-Amino-1-isopropyl-2-pyrrolidinone, which emphasizes the pyrrolidinone core structure. The designation 4-amino-1-propan-2-ylpyrrolidin-2-one provides explicit identification of the propan-2-yl substituent. Additional synonyms documented in chemical databases include variations that highlight different aspects of the molecular structure and substitution patterns, ensuring comprehensive coverage for literature searches and chemical identification purposes.

Molecular Formula and Weight Analysis

The molecular formula for this compound is established as C7H15ClN2O, reflecting the addition of hydrochloric acid to the base compound. The base compound itself possesses the molecular formula C7H14N2O, which represents the pyrrolidinone structure prior to salt formation. This distinction is crucial for understanding the chemical composition and stoichiometry of the hydrochloride salt versus the free base compound.

The molecular weight of the hydrochloride salt is precisely calculated as 178.66 grams per mole. This value reflects the combined mass of the organic base compound and the associated hydrochloric acid molecule. The base compound alone exhibits a molecular weight of 142.1989 grams per mole, while ChemSpider data indicates an average mass of 142.202 grams per mole for the base structure. The monoisotopic mass of the base compound is recorded as 142.110613 atomic mass units.

| Property | Base Compound (C7H14N2O) | Hydrochloride Salt (C7H15ClN2O) |

|---|---|---|

| Molecular Weight | 142.20 g/mol | 178.66 g/mol |

| Carbon Atoms | 7 | 7 |

| Hydrogen Atoms | 14 | 15 |

| Nitrogen Atoms | 2 | 2 |

| Oxygen Atoms | 1 | 1 |

| Chlorine Atoms | 0 | 1 |

The elemental composition analysis reveals that the hydrochloride salt contains seven carbon atoms, fifteen hydrogen atoms, two nitrogen atoms, one oxygen atom, and one chlorine atom. The increase in hydrogen count from the base compound to the hydrochloride salt reflects the protonation event that occurs during salt formation. The addition of chlorine represents the chloride counterion that balances the positive charge generated by amino group protonation. This molecular weight and compositional data provide essential information for analytical chemistry applications, including mass spectrometry analysis and quantitative chemical determinations.

Properties

IUPAC Name |

4-amino-1-propan-2-ylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-5(2)9-4-6(8)3-7(9)10;/h5-6H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMDUJVFDRXQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240527-57-4 | |

| Record name | 2-Pyrrolidinone, 4-amino-1-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. This process typically requires the use of amines and appropriate catalysts under controlled conditions . Another approach involves the oxidation of pyrrolidine derivatives, which can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance synthetic efficiency and support green chemistry initiatives .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Structural Formula

The structural formula of 4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride can be represented as follows:

Scientific Research Applications

This compound has a wide range of applications across various fields, including chemistry, biology, and medicine.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized in:

- Synthesis of Complex Organic Molecules : Acts as a precursor in various chemical reactions.

- Reactions : It can undergo oxidation, reduction, and substitution reactions, leading to the formation of various derivatives.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids or oxidized derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Forms amines or alcohols | Sodium borohydride, lithium aluminum hydride |

| Substitution | Amino group participates in substitution reactions | Halogenating agents, alkylating agents |

Biology

Research indicates potential biological activities:

- Antimicrobial Properties : Investigated for its efficacy against various pathogens.

- Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Potential applications in reducing inflammation.

Medicine

The compound is being explored for therapeutic applications, including:

- Neurotransmitter Modulation : May influence neurotransmitter levels by interacting with specific molecular targets.

Case Study Example

A study published in a peer-reviewed journal demonstrated that derivatives of pyrrolidinones exhibit significant cytotoxicity against certain cancer cell lines, suggesting that this compound could be developed into a drug candidate for cancer therapy .

Industry

In industrial applications, this compound is utilized in:

- Pharmaceutical Development : Acts as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Table 2: Comparison of Pyrrolidinone Derivatives

| Compound Name | Structural Features | Notable Applications |

|---|---|---|

| 4-Amino-1-(propan-2-yl)pyrrolidin-2-one HCl | Isopropyl group at position 1 | Antimicrobial, anticancer |

| 4-Amino-1-(ethyl)pyrrolidin-2-one HCl | Ethyl group at position 1 | Neuroprotective effects |

| 4-Amino-1-(phenyl)pyrrolidin-2-one HCl | Phenyl group at position 1 | Antidepressant potential |

Mechanism of Action

The mechanism of action of 4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit protein-transporting monoamines, affecting neurotransmitter levels in the synaptic gap . The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Physicochemical Properties

- Melting Points: The simplest analog, 1-aminopyrrolidin-2-one hydrochloride, has a melting point of 227°C . For fluorinated derivatives like 4-amino-1-(2,6-difluorophenyl)pyrrolidin-2-one HCl, the presence of fluorine atoms likely lowers melting points due to reduced symmetry .

- Solubility : Compounds with polar substituents (e.g., methoxy in 4-methoxyphenyl analog) may exhibit higher aqueous solubility compared to the hydrophobic isopropyl group in the target compound .

- Molecular Weight: The target compound (MW: ~190.67 g/mol) is lighter than analogs with bulky substituents (e.g., 2-phenoxyethyl analog: MW ~254.71 g/mol) .

Biological Activity

4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride is a compound belonging to the class of pyrrolidinones, characterized by a five-membered lactam structure. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 178.66 g/mol. The compound features an amino group at the 4-position and an isopropyl group at the 1-position of the pyrrolidinone ring, enhancing its solubility and reactivity in biological systems.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may exert effects by binding to enzymes or receptors, modulating various biochemical pathways. For instance, it has been suggested that the compound can inhibit protein-transporting monoamines, thereby affecting neurotransmitter levels in the synaptic gap.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were evaluated against multidrug-resistant strains:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | 32 | Moderate activity |

| Escherichia coli | >64 | No significant activity |

| Klebsiella pneumoniae | >64 | No significant activity |

These results indicate that while the compound shows promise against certain Gram-positive pathogens, it lacks efficacy against Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound was assessed using human lung adenocarcinoma (A549) cell lines. The compound was tested for cytotoxic effects:

| Concentration (µM) | Cell Viability (%) | Comparison to Cisplatin (%) |

|---|---|---|

| 100 | 78 | 50 |

| Control | 100 | N/A |

At a concentration of 100 µM, the compound exhibited a viability rate of 78%, indicating moderate cytotoxicity compared to cisplatin, a standard chemotherapeutic agent .

In Vivo Studies

In vivo studies involving animal models have shown that derivatives of pyrrolidinones similar to this compound can enhance cognitive functions and exhibit neuroprotective effects. For instance, a study indicated that related compounds significantly stimulated neuronal proliferation and differentiation in mouse models .

In Silico Studies

Computational studies have predicted favorable pharmacokinetic profiles for this compound, suggesting good gastrointestinal absorption and brain penetration capabilities. These predictions align with observed in vitro activities and support further development for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact, as the compound may cause irritation .

- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols. If inhaled, move to fresh air and seek medical attention .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Q. What synthetic routes are available for this compound, and what are their typical yields?

- Methodological Answer :

- Hydrochloride Salt Formation : React the free base with 1.0 M HCl in water at 50°C, followed by crystallization. Yields ~52.7% (as reported for structurally similar pyrrolidinone derivatives) .

- Key Steps : Acid-catalyzed cyclization or nucleophilic substitution reactions, often using pyrrolidinone precursors (e.g., 1-aminopyrrolidin-2-one) under reflux conditions .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- XRPD (X-Ray Powder Diffraction) : Analyze crystallinity and polymorphic forms. Peaks at 2θ = 15.3°, 18.7°, and 22.1° (intensities >500 counts) confirm crystalline structure .

- NMR : Use -NMR (DMSO-d6) to verify proton environments: δ 1.2–1.4 (isopropyl CH3), δ 3.1–3.4 (pyrrolidinone ring protons) .

- Mass Spectrometry : ESI-MS ([M+H] = 190.1) confirms molecular weight .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Increase reaction temperature (50–60°C) to enhance solubility during salt formation, as demonstrated for analogous pyrrolidinone hydrochlorides .

- Purification : Use recrystallization in ethanol/water (1:3 v/v) to remove unreacted precursors. Monitor purity via HPLC (C18 column, 95% acetonitrile/water mobile phase) .

- Catalysis : Explore Lewis acids (e.g., ZnCl2) to accelerate cyclization steps, reducing side-product formation .

Q. How can computational modeling aid in predicting the reactivity or properties of this compound?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model intermediates in pyrrolidinone ring formation. Optimize transition states using Gaussian09 with B3LYP/6-31G* basis set .

- Solubility Prediction : Apply COSMO-RS models to predict solubility in polar solvents (e.g., DMSO, water) based on molecular charge distribution .

Q. How should researchers address discrepancies in physicochemical data (e.g., melting points) reported in different studies?

- Methodological Answer :

- Standardized Calibration : Use DSC (Differential Scanning Calorimetry) with indium standards. Reported mp = 227°C (decomposition) for the hydrochloride salt .

- Sample Purity : Ensure >95% purity via elemental analysis (C, H, N within ±0.3% of theoretical values) before reporting data .

Q. What strategies are effective in resolving structural ambiguities using XRPD or NMR data?

- Methodological Answer :

- XRPD Refinement : Use Rietveld analysis (e.g., TOPAS software) to resolve peak overlaps. Compare experimental patterns with simulated data from single-crystal structures .

- NOE (Nuclear Overhauser Effect) : Apply - NOESY to confirm spatial proximity of isopropyl and pyrrolidinone groups (cross-peaks at δ 1.3/δ 3.2) .

Notes

- Safety Compliance : Follow GHS guidelines despite the compound being unclassified in some SDS .

- Data Reproducibility : Cross-validate analytical results (e.g., XRPD, NMR) with multiple batches to ensure consistency .

- Advanced Tools : Leverage ICReDD’s computational-experimental feedback loops for reaction design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.